![molecular formula C8H13ClN2O B1413424 2-Isoxazol-5-ylpiperidine hydrochloride CAS No. 2098500-81-1](/img/structure/B1413424.png)
2-Isoxazol-5-ylpiperidine hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular structure of 2-Isoxazol-5-ylpiperidine hydrochloride consists of a five-membered isoxazole ring attached to a piperidine ring. The isoxazole ring contains an oxygen atom and a nitrogen atom at adjacent positions .Chemical Reactions Analysis
The construction of the isoxazole ring, a key component of 2-Isoxazol-5-ylpiperidine hydrochloride, involves two main reactions: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .Physical And Chemical Properties Analysis
2-Isoxazol-5-ylpiperidine hydrochloride has a molecular weight of 188.65 g/mol. Further physical and chemical properties such as melting point, boiling point, solubility, and stability under various conditions would require additional specific experimental data.Scientific Research Applications
Synthesis of Medicinal Compounds
2-Isoxazol-5-ylpiperidine hydrochloride: is a valuable synthetic intermediate in medicinal chemistry. Piperidine derivatives, including those with isoxazole moieties, are present in more than twenty classes of pharmaceuticals . They are used to construct a wide range of drugs due to their significant biological activity.
Biological Activity Enhancement
The isoxazole ring is a common feature in many commercially available drugs. Incorporating the 2-isoxazol-5-yl group into piperidine-based compounds can enhance their biological activity, making them potent candidates for drug discovery .
Development of Anticancer Agents
Isoxazole derivatives, including those linked to piperidine, have shown promise in the design of anticancer drugs. Their ability to interact with various biological targets makes them suitable for creating novel therapeutic agents .
Neuropharmacological Applications
Piperidine structures are often found in compounds with neuropharmacological applications. The addition of an isoxazole group to piperidine derivatives can lead to new compounds with potential use in treating neurological disorders .
Eco-Friendly Synthetic Strategies
The compound’s metal-free synthetic route offers an eco-friendly alternative to traditional methods. This approach aligns with the increasing demand for sustainable practices in chemical synthesis .
Future Directions
The future directions in the research of isoxazoles, including 2-Isoxazol-5-ylpiperidine hydrochloride, involve the development of new eco-friendly synthetic strategies and the exploration of their potential biological activities . The design of new compounds using the isoxazole core that act as inhibitors of AChE is also a promising area of research .
Mechanism of Action
Mode of Action
Isoxsuprine, a compound with a similar isoxazole structure, increases muscle blood flow, likely through a direct action on vascular smooth muscle rather than beta-receptor stimulation . It’s possible that “2-Isoxazol-5-ylpiperidine hydrochloride” might have a similar mode of action.
Biochemical Pathways
Compounds that target beta-adrenergic receptors can affect a variety of biochemical pathways, including those involved in the regulation of heart rate and blood pressure .
Pharmacokinetics
For isoxsuprine, absorption is rapid and complete, and excretion occurs through the urine . The time to peak serum concentration is about 1 hour .
Result of Action
Compounds that target beta-adrenergic receptors can cause relaxation of vascular smooth muscle, leading to increased blood flow .
properties
IUPAC Name |
5-piperidin-2-yl-1,2-oxazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O.ClH/c1-2-5-9-7(3-1)8-4-6-10-11-8;/h4,6-7,9H,1-3,5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZMFFKIATYSHFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=CC=NO2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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